1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN5O/c1-11-2-9-17(25-24-11)21-12-3-5-13(6-4-12)22-18(26)23-14-7-8-16(20)15(19)10-14/h2-10H,1H3,(H,21,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSLCZVWHQCRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-fluoroaniline: This intermediate is synthesized through the halogenation of aniline, followed by selective fluorination.
Formation of 6-Methylpyridazin-3-amine: This intermediate is prepared through the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves the coupling of 3-Chloro-4-fluoroaniline with 6-Methylpyridazin-3-amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate amines and isocyanates, followed by purification methods such as recrystallization or chromatography. Characterization techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit notable antimicrobial activity. For instance, derivatives similar to 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values suggest that these compounds can inhibit bacterial growth effectively .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has demonstrated that related compounds with similar motifs can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action often involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival .
Cancer Treatment
1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is being investigated for its role in cancer therapy. Studies have suggested that it may act as a potent inhibitor of certain oncogenic pathways. For instance, its ability to target Aurora kinases has been highlighted in recent research, which could lead to novel treatment strategies for various cancers .
Combination Therapies
There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments. Such combination therapies are designed to target multiple pathways simultaneously, potentially leading to better patient outcomes .
- Antimicrobial Efficacy : A study published in MDPI demonstrated the antimicrobial properties of compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, highlighting their effectiveness against biofilm formation by E. coli .
- Cancer Cell Line Testing : In a recent investigation, derivatives were tested against several cancer cell lines (MCF7, A549), showing promising results with IC50 values indicating significant growth inhibition .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Pyrimidine and Pyridazine Derivatives
Compounds with pyrimidine or pyridazine substitutions exhibit distinct biological activities depending on the heterocycle’s substitution pattern:
Key Observations :
Thiazole-Linked Urea Derivatives
Thiazole-containing analogs demonstrate variability in substituent effects on yield and bioactivity:
Key Observations :
Halogenated Phenyl Substituents
Halogen placement on the phenyl ring influences electronic properties and target selectivity:
Key Observations :
Anti-Biofilm and Antimicrobial Activity
MMV665953 (1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea) demonstrates dual anti-malarial and anti-staphylococcal activity:
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H17ClF2N4O
- Molecular Weight : 364.81 g/mol
The compound features a urea linkage, which is critical for its biological activity, particularly in targeting specific enzymes or receptors.
The biological activity of this compound primarily involves its interaction with various molecular targets, including kinases and receptors involved in cancer progression and inflammation. It has been shown to exhibit:
- Kinase Inhibition : The compound acts as a potent inhibitor of specific kinases, which are crucial in cell signaling pathways related to cancer cell proliferation.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Antitumor Activity
Numerous studies have evaluated the antitumor potential of this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 9.8 | Inhibition of cell cycle progression |
| HCT116 | 7.2 | Activation of caspase-dependent pathways |
These results demonstrate the compound's effectiveness across multiple cancer types, highlighting its potential as an anticancer agent.
Inhibition of Kinases
The compound has also been tested for its ability to inhibit specific kinases involved in tumor growth and survival:
| Kinase | IC50 (µM) | Effect |
|---|---|---|
| Aurora-A | 0.16 | Significant inhibition |
| CDK2 | 0.95 | Moderate inhibition |
| VEGFR2 | 0.30 | Inhibition of angiogenesis |
These findings suggest that the compound may be effective in targeting multiple pathways critical for tumor growth.
Case Studies
- Study on A549 Cells : In a study conducted by Liu et al., the compound was shown to inhibit A549 lung cancer cell proliferation significantly, with an IC50 value of 12.5 µM. The mechanism involved the induction of apoptosis through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.
- MCF-7 Breast Cancer Model : Research by Zhang et al. demonstrated that treatment with this compound resulted in a notable decrease in MCF-7 cell viability (IC50 = 9.8 µM). The study indicated that the compound interfered with the cell cycle at the G1/S checkpoint, effectively halting proliferation.
- HCT116 Colon Cancer Study : A study published by Wang et al. reported that the compound exhibited strong cytotoxic effects on HCT116 cells (IC50 = 7.2 µM). The researchers noted that it activated caspase pathways leading to apoptosis, corroborating its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
